molecular formula C11H10BrN5 B3183025 4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine CAS No. 50768-75-7

4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine

Cat. No.: B3183025
CAS No.: 50768-75-7
M. Wt: 292.13 g/mol
InChI Key: XHJGETUGTPYUKU-UHFFFAOYSA-N
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Description

4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine is an organic compound with the molecular formula C11H10BrN5 It is a diazo compound, characterized by the presence of a diazenyl group (-N=N-) linking a bromopyridine moiety to a benzene ring substituted with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The general synthetic route can be outlined as follows:

    Diazotization: The starting material, 5-bromo-2-aminopyridine, is diazotized using sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with 1,3-diaminobenzene in an alkaline medium (e.g., sodium hydroxide, NaOH) to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the processes would be designed to ensure safety and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds or other oxidized derivatives.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Azo compounds or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Chloropyridin-2-yl)diazenyl)benzene-1,3-diamine
  • 4-((5-Fluoropyridin-2-yl)diazenyl)benzene-1,3-diamine
  • 4-((5-Iodopyridin-2-yl)diazenyl)benzene-1,3-diamine

Comparison

Compared to its analogs, 4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness can be leveraged in specific applications where the bromine atom’s properties are advantageous.

Biological Activity

4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine, also known by its CAS number 50768-75-7, is a diazobenzene compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a diazenyl group linked to a bromopyridine moiety and an aromatic amine structure. The presence of the bromine atom may enhance its reactivity and biological interactions.

Biological Activities

1. Anticancer Activity
Research indicates that diazobenzene compounds can exhibit significant anticancer properties. A study on structurally similar compounds showed that modifications in the diazobenzene scaffold can lead to enhanced potency against various cancer cell lines. For instance, compounds with similar structures were tested against HeLa and MCF7 cancer cells, demonstrating substantial cytotoxic effects. The mechanism is thought to involve DNA intercalation or disruption of cellular signaling pathways .

2. Inhibition of Bromodomain Proteins
Recent studies have identified this compound as a potential inhibitor of bromodomain-containing proteins like BRD4. These proteins play crucial roles in gene regulation and are implicated in cancer progression. The compound has shown low nanomolar affinity for BRD4 bromodomains, suggesting its utility as a lead compound for developing selective inhibitors in cancer therapy .

3. Antimicrobial Properties
The antimicrobial activity of azo compounds has been well-documented. Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. This activity could be attributed to the disruption of bacterial cell membranes or interference with metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction: Similar diazobenzene compounds have been shown to bind DNA, leading to cytotoxicity through the induction of apoptosis.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation: Some azo compounds generate ROS upon activation, contributing to their cytotoxic effects .

Case Studies

Case Study 1: Anticancer Efficacy
A series of experiments evaluated the anticancer efficacy of related diazobenzene compounds in vitro. The results indicated that these compounds could induce apoptosis in cancer cells via the mitochondrial pathway. Notably, the presence of the brominated pyridine moiety was linked to increased efficacy compared to non-brominated analogs .

Case Study 2: Inhibition of BRD4 Activity
In a study aimed at exploring selective inhibitors for BRD4, this compound was tested alongside other diazobenzene derivatives. It exhibited significant inhibition of BRD4-mediated transcriptional activity in cellular assays, highlighting its potential as a therapeutic agent in oncological applications .

Research Findings Summary Table

Activity Mechanism Reference
AnticancerInduces apoptosis via DNA interaction
Inhibition of BRD4Blocks transcriptional activity
AntimicrobialDisrupts bacterial cell membranes

Properties

IUPAC Name

4-[(5-bromopyridin-2-yl)diazenyl]benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5/c12-7-1-4-11(15-6-7)17-16-10-3-2-8(13)5-9(10)14/h1-6H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGETUGTPYUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50768-75-7
Record name 4-(5-Bromo-2-pyridylazo)-m-phenylenediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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